![molecular formula C8H6BrNO B582238 7-Bromo-2-methylbenzo[d]oxazole CAS No. 1239489-82-7](/img/structure/B582238.png)

7-Bromo-2-methylbenzo[d]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

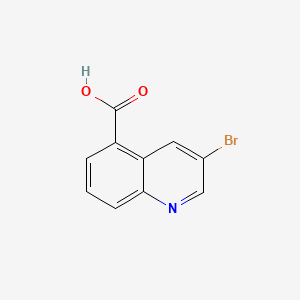

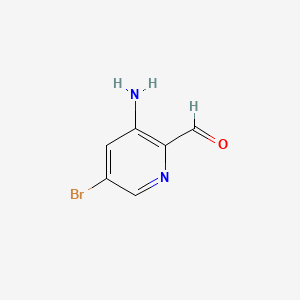

7-Bromo-2-methylbenzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO . It is used in various chemical reactions and has a molecular weight of 212.05 .

Synthesis Analysis

The synthesis of 7-Bromo-2-methylbenzo[d]oxazole involves several steps. One common method involves the condensation of 2-Methylbenzoxazole with aromatic aldehyde having acidic protons . This process is used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom. The benzene ring is substituted with a bromine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis

7-Bromo-2-methylbenzo[d]oxazole participates in various chemical reactions. For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Scientific Research Applications

Synthesis of Heterocyclic Compounds

7-Bromo-2-methylbenzo[d]oxazole is a type of oxazole, which is a class of heterocyclic compounds. These compounds are of great interest in synthetic chemistry due to their potential applications in drug discovery . They are considered as the main structure of many biologically active compounds .

Pharmaceutical Chemistry

Oxazoles, including 7-Bromo-2-methylbenzo[d]oxazole, are an important class of biologically active compounds in pharmaceutical chemistry . They exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Synthesis of HIV-reverse Transcriptase Inhibitor

2-Methylbenzoxazole, a compound structurally similar to 7-Bromo-2-methylbenzo[d]oxazole, has been used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . It’s plausible that 7-Bromo-2-methylbenzo[d]oxazole could have similar applications.

Preparation of Bis-styryl Dyes

2-Methylbenzoxazole has also been used in the synthesis of bis-styryl dyes . Given the structural similarity, 7-Bromo-2-methylbenzo[d]oxazole could potentially be used in a similar manner.

Use of Magnetically Recoverable Catalysts

The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives, such as 7-Bromo-2-methylbenzo[d]oxazole, is a key research topic in organic synthesis . Magnetic nanoparticles have been used as catalysts in these processes due to their high stability and easy separation from the reaction mixture .

Applications in Polymers and Agrochemicals

Substituted oxazoles, like 7-Bromo-2-methylbenzo[d]oxazole, are of interest in the polymers and agrochemicals industries . They can be used in the synthesis of various derivatives of oxazoles .

Safety and Hazards

7-Bromo-2-methylbenzo[d]oxazole is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of 7-Bromo-2-methylbenzo[d]oxazole research could involve exploring its potential applications in medicinal chemistry, given its use in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . Additionally, advances in synthetic strategies for benzoxazole derivatives could also be a potential area of future research .

properties

IUPAC Name |

7-bromo-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLGCJXIKUIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680999 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239489-82-7 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)